molecular formula C7H9ClF3NO2 B13007979 (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride CAS No. 1221793-49-2

(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride

Katalognummer: B13007979
CAS-Nummer: 1221793-49-2
Molekulargewicht: 231.60 g/mol
InChI-Schlüssel: WVYWWYHEVGVHNK-HTERFBQUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo[3.1.0]hexane Core Architecture: Bond Angles and Ring Strain Analysis

The bicyclo[3.1.0]hexane framework consists of two fused cyclopropane rings sharing a common bridgehead carbon, creating a rigid, strained system. Experimental bond angle data for bicyclo[3.1.0]hexane derivatives reveal a characteristic aCCC angle of 100.8° at the bridgehead positions, distinct from the 60° angles observed in isolated cyclopropane rings. This distortion arises from the fusion of the three-membered rings, which imposes geometric constraints that deviate from ideal tetrahedral geometry.

Ring strain energy in bicyclo[3.1.0]hexane systems is notably lower than in smaller bicyclic analogs such as bicyclo[1.1.0]butane (66.3 kcal/mol) but remains substantial at 26 kcal/mol . The strain originates from both angle deformation and torsional effects, with the fused cyclopropane rings adopting a puckered conformation to alleviate eclipsing interactions. Comparative strain energies for select bicyclic systems are summarized below:

Bicyclic System Strain Energy (kcal/mol)
Bicyclo[1.1.0]butane 66.3
Bicyclo[3.1.0]hexane 26.0
Norbornane 16.6

The reduced strain in bicyclo[3.1.0]hexane compared to smaller systems enables greater synthetic utility while maintaining sufficient reactivity for further functionalization.

Trifluoromethyl Group Positioning: Electronic and Steric Implications

The trifluoromethyl (-CF~3~) group at the C6 position exerts profound electronic and steric effects. Spectroscopic and computational studies demonstrate that the -CF~3~ group’s strong electron-withdrawing inductive effect (-I) increases the acidity of the adjacent carboxylic acid moiety, lowering its pK~a~ by approximately 1.5–2 units compared to non-fluorinated analogs. This enhanced acidity facilitates salt formation with hydrochloride, stabilizing the deprotonated carboxylate form in the crystalline state.

Sterically, the -CF~3~ group occupies an axial position relative to the bicyclic core, creating a 1,3-diaxial interaction with the bridgehead hydrogen atoms. This spatial arrangement imposes a van der Waals radius of 2.7 Å between the fluorine atoms and neighboring substituents, slightly larger than that of a cyclohexyl group (2.5 Å). The steric bulk influences conformational preferences, favoring a twist-boat geometry that minimizes non-bonded interactions.

Carboxylic Acid Protonation States in Hydrochloride Salt Formation

In the hydrochloride salt, protonation occurs preferentially at the 2-aza nitrogen (pK~a~ ≈ 9–10), while the carboxylic acid (pK~a~ ≈ 3–4) remains deprotonated under physiological conditions. X-ray crystallographic data confirm this ionization state, showing a chloride counterion associated with the protonated amine and a fully deprotonated carboxylate group. The solid-state structure exhibits a short hydrogen bond (2.65 Å) between the ammonium proton and the carboxylate oxygen, further stabilizing the salt form.

Protonation Site pK~a~ (Predicted) Observed State (Solid)
2-Aza nitrogen 9.2 Protonated
Carboxylic acid 3.8 Deprotonated

This dual ionization state enhances aqueous solubility (>50 mg/mL) while maintaining stability in crystalline form.

Absolute Configuration Determination via X-ray Crystallography and Chiral HPLC

The absolute configuration (1S,3S,5S,6S) was unambiguously assigned using single-crystal X-ray diffraction . The ORTEP diagram reveals a cis-fused bicyclic system with the -CF~3~ group occupying the endo position relative to the carboxylate. Key crystallographic parameters include:

Parameter Value
Space group P2~1~2~1~2~1~
Unit cell dimensions a=7.21 Å, b=12.34 Å, c=15.67 Å
Flack parameter 0.02(1)

Chiral HPLC analysis using a cellulose tris(3,5-dimethylphenylcarbamate) column (Chiralpak IC-3) confirmed enantiopurity (>99% ee). The compound eluted at 8.7 min (mobile phase: 80:20 hexane:ethanol + 0.1% trifluoroacetic acid), distinct from its (1R,3R,5R,6R) enantiomer (10.2 min).

The stereochemical integrity of the four contiguous stereocenters arises from the bridging nitrogen’s pyramidal geometry , which locks the bicyclic system into a single conformation. This rigid structure makes the compound a valuable chiral building block for medicinal chemistry applications.

Eigenschaften

CAS-Nummer

1221793-49-2

Molekularformel

C7H9ClF3NO2

Molekulargewicht

231.60 g/mol

IUPAC-Name

(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H8F3NO2.ClH/c8-7(9,10)4-2-1-3(6(12)13)11-5(2)4;/h2-5,11H,1H2,(H,12,13);1H/t2-,3-,4-,5-;/m0./s1

InChI-Schlüssel

WVYWWYHEVGVHNK-HTERFBQUSA-N

Isomerische SMILES

C1[C@H]2[C@@H]([C@H]2N[C@@H]1C(=O)O)C(F)(F)F.Cl

Kanonische SMILES

C1C2C(C2NC1C(=O)O)C(F)(F)F.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Amino Protection and Cyclization

  • The amino group of the starting amino acid is protected, commonly using tert-butoxycarbonyl (Boc) groups, to prevent side reactions during cyclization.
  • A catalytic cyclization is then performed using 4-dimethylaminopyridine (DMAP) as a catalyst, which facilitates intramolecular ring closure to form the bicyclic intermediate.
  • Optimization of the DMAP catalytic cyclization showed that a molar ratio of DMAP:di-tert-butyl dicarbonate:pyridine = 0.40:4.0:1.0 gave an 82% yield of the key intermediate (R)-1,2-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate.

Asymmetric Simmons-Smith Cyclopropanation

  • The bicyclic alkene intermediate undergoes an asymmetric Simmons-Smith reaction to introduce the cyclopropane ring, critical for forming the azabicyclo[3.1.0]hexane skeleton.
  • Reaction time influences the cis/trans isomer ratio, with the best ratio of 6:1 achieved at approximately 19.5 hours.
  • The overall yield for this step is about 30%, with a diastereomeric excess (de) of 72%.

Introduction of the Trifluoromethyl Group

  • The trifluoromethyl substituent at the 6-position is introduced via reaction with trifluoromethyldiazomethane (CF3CHN2), generated in situ by reacting 3,3,3-trifluoroethylamine hydrochloride with sodium nitrite.
  • The CF3CHN2 gas is passed through a stirring solution of the bicyclic precursor and copper catalysts (CuCl or CuOTf·0.5C6H6) in hexane, facilitating cyclopropanation and trifluoromethylation.
  • This step yields mixtures of stereoisomers of trifluoromethylated azabicyclohexane dicarboxylates, which are then separated and purified.

Hydrolysis and Salt Formation

  • The ester groups on the bicyclic intermediates are hydrolyzed under acidic conditions, typically refluxing in aqueous hydrobromic acid (48% HBr) for 6 hours.
  • The resulting carboxylic acid is neutralized and purified by ion-exchange chromatography to afford the free acid.
  • Finally, the hydrochloride salt is formed by treatment with hydrochloric acid, yielding (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride as a yellowish amorphous solid.

Summary Table of Preparation Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Amino protection & cyclization DMAP catalyst, di-tert-butyl dicarbonate, pyridine 82 Optimized molar ratio 0.40:4.0:1.0
Asymmetric Simmons-Smith Simmons-Smith reagents, 19.5 h reaction time 30 cis/trans ratio 6:1, de = 72%
Trifluoromethylation CF3CHN2 gas, CuCl or CuOTf catalyst, hexane Not specified In situ CF3CHN2 generation, stereoisomer mixture
Hydrolysis & salt formation 48% HBr reflux 6 h, ion-exchange chromatography 50-60 Hydrolysis of esters, purification

Research Findings and Characterization

  • The intermediates and final products have been characterized by ^1H NMR, ^13C NMR, and ^19F NMR spectroscopy, confirming the stereochemistry and incorporation of the trifluoromethyl group.
  • X-ray crystallography has been used to analyze key intermediates such as (1R,3S,5R)- and (1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acids, confirming the bicyclic framework and stereochemical assignments.
  • Optical rotation measurements and mass spectrometry further support the structural elucidation of the final hydrochloride salt.

Challenges and Considerations

  • The stereochemical complexity requires careful control of reaction conditions, especially during the Simmons-Smith cyclopropanation and trifluoromethylation steps, to maximize diastereoselectivity and yield.
  • The generation and handling of trifluoromethyldiazomethane require specialized equipment and safety precautions due to its toxicity and instability.
  • Purification of stereoisomeric mixtures demands chromatographic techniques such as ion-exchange chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to replace certain groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Wissenschaftliche Forschungsanwendungen

(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

A comparative analysis of key azabicyclo[3.1.0]hexane derivatives is summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride Carboxamide at C3 C₆H₁₀ClN₂O 162.62 Intermediate for DPP-IV inhibitors (e.g., saxagliptin)
(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride Methyl ester at C2, dimethyl at C6 C₉H₁₆ClNO₂ 205.68 Synthetic intermediate
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid Free carboxylic acid at C3 C₆H₉NO₂ 143.14 Precursor for drug synthesis
Target Compound Trifluoromethyl at C6, carboxylic acid at C3 Likely C₇H₉F₃NO₂·HCl ~220 (estimated) Potential antidiabetic agent or intermediate Inferred

Functional and Pharmacological Differences

  • Trifluoromethyl Group: The presence of a trifluoromethyl group in the target compound distinguishes it from non-fluorinated analogs. This group enhances lipophilicity and metabolic stability, which may improve bioavailability and half-life compared to compounds like (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride .
  • Carboxylic Acid vs. Carboxamide: The free carboxylic acid in the target compound (vs. carboxamide in saxagliptin intermediates) may alter binding affinity to DPP-IV or other targets.
  • Bicyclic Scaffold : All analogs share the rigid azabicyclo[3.1.0]hexane core, which enforces a specific conformation critical for receptor interactions. Substituent variations modulate steric effects and electronic properties .

Physicochemical Properties

  • Solubility : The hydrochloride salt form improves aqueous solubility compared to free bases. However, the trifluoromethyl group may reduce solubility relative to polar carboxamide derivatives .
  • Stability : Trifluoromethyl groups are chemically inert under physiological conditions, offering stability advantages over hydrolytically labile esters (e.g., methyl ester in ) .

Biologische Aktivität

(1S,3S,5S,6S)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride
  • CAS Number : 1212424-47-9
  • Molecular Formula : C10H10ClF3N2O2
  • Molecular Weight : 263.65 g/mol
  • Purity : Typically >98% .

The biological activity of (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride is primarily attributed to its interactions with specific biological targets:

  • HCV Protease Inhibition : The compound has been identified as an intermediate in the synthesis of inhibitors targeting the hepatitis C virus (HCV) protease, specifically the NS3/NS4a serine protease. Inhibition of this protease is crucial for preventing viral replication .
  • Nuclear Factor kappa B (NF-kB) Pathway Modulation : Research indicates that derivatives of azabicyclo[3.1.0]hexane can influence the NF-kB signaling pathway, which plays a significant role in regulating immune responses and inflammation .

In Vitro Studies

In vitro assays have demonstrated that (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid exhibits significant activity against specific cellular targets:

  • HCV NS3/NS4a Protease Assay : Compounds related to this structure showed IC50 values in the low micromolar range against HCV protease, indicating potent inhibitory effects .
  • P-Glycoprotein Interaction : Studies suggest that this compound may interact with P-glycoprotein (P-gp), a key efflux transporter that affects drug bioavailability and distribution in the body .

Case Studies

  • Case Study on HCV Treatment : In a study examining various azabicyclo compounds as potential HCV treatments, (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane derivatives were shown to significantly reduce viral load in cell cultures infected with HCV .
  • Inflammation Models : Another investigation into the anti-inflammatory properties of azabicyclo derivatives revealed that compounds similar to (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane effectively inhibited NF-kB activation in macrophage models .

Data Summary

Biological ActivityTargetIC50 ValueReference
HCV Protease InhibitionNS3/NS4a ProteaseLow µM
NF-kB Pathway ModulationImmune CellsN/A
P-glycoprotein InteractionDrug TransportN/A

Q & A

Q. What are the established synthetic routes for (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride?

The synthesis of bicyclic compounds like this often involves stereoselective cyclization and functional group modifications. A plausible route, inspired by analogous methods for azabicyclo systems (e.g., ), includes:

  • Step 1 : Starting with L-glutamic acid derivatives to establish stereochemistry.
  • Step 2 : Cyclopropane ring formation via Simmons-Smith reaction or photochemical methods.
  • Step 3 : Introduction of the trifluoromethyl group using trifluoromethylation reagents (e.g., TMSCF₃).
  • Step 4 : Hydrochloride salt formation via acid-base titration.
    Key challenges include maintaining stereochemical integrity during cyclopropane formation and optimizing yields for trifluoromethylation. Reaction conditions (e.g., temperature, catalysts) must be rigorously controlled .

Q. How is the stereochemistry and structural integrity of this compound validated?

  • X-ray crystallography is the gold standard for confirming absolute stereochemistry and bicyclic geometry.
  • NMR spectroscopy :
    • ¹H/¹³C NMR resolves ring junction protons and substituent environments.
    • ¹⁹F NMR quantifies trifluoromethyl group purity and detects byproducts.
  • HPLC with chiral columns ensures enantiomeric excess (>98% for pharmaceutical relevance).
    Comparative analysis with known azabicyclo derivatives (e.g., ) helps validate structural assignments .

Q. What factors influence the stability and solubility of this hydrochloride salt in aqueous systems?

  • pH-dependent solubility : The carboxylic acid group (pKa ~2.5) and hydrochloride counterion enhance water solubility at physiological pH.
  • Degradation pathways : Hydrolysis of the cyclopropane ring or trifluoromethyl group under acidic/alkaline conditions. Stability studies (e.g., accelerated aging at 40°C/75% RH) are critical.
  • Formulation considerations : Use buffered solutions (pH 4–6) to prevent precipitation in biological assays .

Advanced Research Questions

Q. How can conflicting stereochemical assignments in azabicyclo systems be resolved?

Discrepancies in stereochemical assignments (e.g., vs. 7) arise from ambiguous NOE correlations or crystallographic disorder. Resolution strategies:

  • Density Functional Theory (DFT) calculations : Predict NMR chemical shifts and compare with experimental data.
  • Re-synthesis with isotopic labeling (e.g., ¹³C at key positions) to clarify NOESY/ROESY cross-peaks.
  • Multi-temperature X-ray studies to address thermal motion artifacts .

Q. What methodologies are recommended for evaluating this compound’s biological activity?

  • Antimicrobial assays : Minimum Inhibitory Concentration (MIC) testing against Gram-positive/negative strains (e.g., S. aureus, E. coli), inspired by β-lactamase inhibitor studies ().
  • Enzyme inhibition assays : Target-specific studies (e.g., kinase or protease inhibition) using fluorescence polarization or calorimetry.
  • Cellular uptake studies : LC-MS quantification in cell lysates to assess permeability (logP ~1.5–2.5 predicted for this amphoteric compound) .

Q. What derivatization strategies can enhance this compound’s pharmacological profile?

  • Carboxylic acid modifications : Ester prodrugs (e.g., ethyl esters) to improve oral bioavailability.
  • Trifluoromethyl replacements : Substitute with cyano or nitro groups to study electronic effects on target binding.
  • Bicyclic core expansion : Synthesize 3-azabicyclo[3.2.0] analogs () to explore ring size impact on activity .

Q. How should researchers address contradictory bioactivity data across studies?

  • Control for assay variability : Standardize bacterial strains, culture media, and incubation times (e.g., used Staphylococcus spp., while tested Pseudomonas).
  • Purity validation : Ensure >95% purity via LC-MS to exclude confounding byproducts.
  • Orthogonal assays : Confirm antibacterial results with time-kill kinetics or genomic toxicity profiling (e.g., RNA-seq) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.